molecular formula C19H21N3OS B2747768 2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide CAS No. 1396863-89-0

2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide

Cat. No.: B2747768
CAS No.: 1396863-89-0
M. Wt: 339.46
InChI Key: SWRRQWDSFRAIIA-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide is a complex organic compound that features a phenyl group, a thiophene ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the thiophene group. The final steps involve the formation of the butanamide structure through amide bond formation reactions. Specific reaction conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the imidazole ring produces imidazoline derivatives.

Scientific Research Applications

2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide
  • 2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide is unique due to its specific combination of functional groups. The presence of both the thiophene and imidazole rings provides a unique electronic structure that can interact with biological targets in distinct ways. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-15(14-7-4-3-5-8-14)19(23)20-11-10-18-21-13-16(22-18)17-9-6-12-24-17/h3-9,12-13,15H,2,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRRQWDSFRAIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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